2-Acetoxy-4'-nitrobenzophenone
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Overview
Description
2-Acetoxy-4’-nitrobenzophenone is a chemical compound with the molecular formula C15H11NO5 . It has a molecular weight of 285.26 . The IUPAC name for this compound is 2-(4-nitrobenzoyl)phenyl acetate .
Molecular Structure Analysis
The InChI code for 2-Acetoxy-4’-nitrobenzophenone is 1S/C15H11NO5/c1-10(17)21-14-5-3-2-4-13(14)15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Acetoxy-4’-nitrobenzophenone has a melting point of 70-72 degrees Celsius .Scientific Research Applications
1. Organic Light Emitting Diodes (OLEDs)
2-Acetoxy-4'-nitrobenzophenone derivatives have been used in the synthesis of organotin compounds derived from Schiff bases. These compounds exhibit photophysical properties that make them suitable for applications in organic light-emitting diodes (OLEDs). In particular, they show intrinsic electroluminescence properties, making them potential candidates for OLED components (García-López et al., 2014).
2. Electrochemical Studies
The electrochemical behavior of compounds related to 2-Acetoxy-4'-nitrobenzophenone, such as nitrobenzene and 4-nitrophenol, has been studied in room temperature ionic liquids. Understanding the electrochemical reduction of these compounds contributes to the development of electroanalytical methods and potential applications in various industries, including pharmaceuticals and environmental monitoring (Silvester et al., 2006).
3. Nonlinear Optical Materials
Hydrazones derived from 2-Acetoxy-4'-nitrobenzophenone have shown promising results in terms of their nonlinear optical properties. These properties make them potential candidates for applications in optical devices such as optical limiters and switches, which are pivotal in protecting optical sensors and human eyes from high-intensity laser beams (Naseema et al., 2010).
4. Optical Crystal Characterization
4-Chloro-3-Nitrobenzophenone, a compound structurally similar to 2-Acetoxy-4'-nitrobenzophenone, has been studied for its optical properties. Single crystals of this compound show potential for applications that require materials with specific refractive indices and dielectric constants (Babu et al., 2009).
5. Environmental Monitoring
Studies have been conducted on the solid-phase extraction and liquid chromatography-tandem mass spectrometry for the determination of hydroxylated benzophenone UV absorbers in environmental water samples. This research is significant for monitoring the presence of these compounds in water sources and understanding their environmental impact (Negreira et al., 2009).
Safety And Hazards
properties
IUPAC Name |
[2-(4-nitrobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-10(17)21-14-5-3-2-4-13(14)15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSMUSDVNZJCTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641575 |
Source
|
Record name | 2-(4-Nitrobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-4'-nitrobenzophenone | |
CAS RN |
890098-34-7 |
Source
|
Record name | 2-(4-Nitrobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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